2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline
Description
The Significance of Buta-1,3-diyne Linkages in Extended π-Conjugated Systems
The buta-1,3-diyne group (–C≡C–C≡C–) is a linear, rigid linker that plays a crucial role in the construction of extended π-conjugated systems. These systems are characterized by alternating single and multiple bonds, which allow for the delocalization of π-electrons across multiple atoms. This delocalization is fundamental to the electronic and optical properties of many organic materials.
The inclusion of a buta-1,3-diyne linkage imparts several key characteristics:
Linearity and Rigidity: The sp-hybridization of the carbon atoms in the diyne unit enforces a linear, rod-like geometry. This structural rigidity helps to create well-defined molecular architectures and can influence the packing of molecules in the solid state.
Enhanced Conjugation: The diyne bridge effectively extends the π-system between the aromatic rings it connects. This enhanced electronic communication is evidenced by changes in bond lengths; the central C-C single bond in buta-1,3-diyne is significantly shorter (around 1.37 Å) than a typical C-C single bond (around 1.54 Å), indicating a higher degree of double-bond character due to electron delocalization. stackexchange.comechemi.com This is a more pronounced effect than that observed in conjugated dienes like 1,3-butadiene. stackexchange.comechemi.com
Electronic Properties: The extended conjugation facilitated by the diyne linker often leads to a smaller HOMO-LUMO gap, which can result in desirable optical and electronic properties. Materials incorporating these linkages are investigated for applications as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgmdpi.com
The table below summarizes key bond length data illustrating the effect of conjugation.
| Bond Type | Molecule Example | Typical Bond Length (Å) | Conjugated System Bond Length (Å) |
| C-C Single Bond | Ethane | 1.54 | - |
| C-C Single bond in conjugated diene | 1,3-Butadiene | - | 1.48 |
| C-C Single bond in conjugated diyne | Buta-1,3-diyne | - | 1.37 |
| C=C Double Bond | Ethene | 1.34 | - |
| C≡C Triple Bond | Ethyne | 1.20 | - |
Role of Aniline (B41778) Moieties in Organic Synthesis and Functional Material Precursors
Aniline, the simplest aromatic amine, is a cornerstone of organic chemistry and a versatile precursor in the synthesis of a vast range of functional materials. wikipedia.orgresearchgate.net Its significance stems from the reactivity of both the amino group (–NH₂) and the aromatic ring.
Key roles of the aniline moiety include:
Synthetic Versatility: The amino group is a reactive site for numerous chemical transformations. nbinno.com It can be acylated, alkylated, and diazotized to produce diazonium salts, which are themselves valuable intermediates for introducing a wide variety of functional groups onto the aromatic ring. wikipedia.org
Precursor to Polymers and Dyes: Aniline is a critical industrial chemical used in the large-scale manufacture of precursors for polyurethane foams, dyes, and other industrial chemicals. wikipedia.orgquora.com For instance, its reaction with formaldehyde (B43269) is a key step in producing methylene (B1212753) diphenyl diisocyanate (MDI), a monomer for polyurethane production. wikipedia.org
Electronic Influence: The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.orgquora.com This "electron-rich" nature makes aniline derivatives highly susceptible to reactions like halogenation and sulfonation. wikipedia.org
Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows aniline and its derivatives to act as ligands, forming coordination complexes with metal ions. cymitquimica.com
The inherent properties of aniline make it an invaluable building block for creating more complex molecules with tailored functionalities for applications in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnbinno.com
Positional Isomerism in Dianiline Derivatives: Ortho (2,2'-), Meta (3,3'-), and Para (4,4'-) Architectures and their Influence on Molecular Design
When two aniline moieties are connected by a rigid linker like buta-1,3-diyne, the point of attachment dictates the molecular architecture:
Ortho (2,2'-) Architecture: As seen in the subject compound, 2,2'-(buta-1,3-diyne-1,4-diyl)dianiline, the linker is attached at the position adjacent to the amino groups. This arrangement results in a specific, angled geometry where the amino groups are in close proximity. This proximity can facilitate intramolecular hydrogen bonding or allow the molecule to act as a bidentate chelating ligand for metal ions. cymitquimica.com
Meta (3,3'-) Architecture: In the meta isomer, the linker is at the 1,3-position relative to the amino groups. This creates a distinct V-shaped or bent molecular geometry. Such a structure disrupts linear packing and can be used to design molecules with specific three-dimensional shapes for applications in supramolecular chemistry or as building blocks for polymers with less ordered structures.
Para (4,4'-) Architecture: The para isomer features the linker directly opposite the amino groups. This results in a highly symmetric, linear, and rigid rod-like molecule. This linearity is often sought after in the design of liquid crystals and highly ordered polymeric materials, such as conductive polymers, where efficient charge transport through well-packed chains is desired.
The choice of isomer is a critical aspect of molecular design, as it directly influences intermolecular interactions, solid-state packing, solubility, and ultimately, the macroscopic properties of the resulting materials. nih.gov
The following interactive table compares the structural features of the ortho-, meta-, and para- isomers of (buta-1,3-diyne-1,4-diyl)dianiline.
| Isomer | Substitution Pattern | Molecular Geometry | Potential Properties |
| This compound | Ortho (1,2) | Angled | Potential for intramolecular H-bonding, chelation/ligand properties |
| 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | Meta (1,3) | Bent / V-shaped | Useful for creating non-linear polymers, disrupts close packing |
| 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline | Para (1,4) | Linear / Rod-like | Promotes ordered packing, suitable for liquid crystals and conductive polymers |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADPHGEVFIWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372782 | |
| Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31661-58-2 | |
| Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Buta 1,3 Diyne 1,4 Diyl Dianiline
Catalytic Coupling Approaches for Diynediamine Construction
The formation of the buta-1,3-diyne bridge connecting the two aniline (B41778) units is accomplished through powerful carbon-carbon bond-forming reactions. The choice between a cross-coupling or a homocoupling strategy dictates the specific precursors and catalytic systems employed.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, making it a viable, though less direct, route to 2,2'-(buta-1,3-diyne-1,4-diyl)dianiline. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org
A potential Sonogashira strategy for the target molecule could involve a two-step process: first, the coupling of 2-iodoaniline (B362364) with a protected acetylene (B1199291) like trimethylsilylacetylene (B32187) (TMSA), followed by in-situ deprotection and a subsequent coupling step. researchgate.net Another approach is the palladium-catalyzed homocoupling of a terminal alkyne, which can be promoted by specific ligands and conditions. mdpi.com
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles for palladium and copper. wikipedia.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net
Table 1: Typical Components of a Sonogashira Coupling Reaction System
| Component | Example(s) | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide |
| Ligand | Triphenylphosphine (PPh₃), Xantphos | Stabilizes the palladium catalyst |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |
Copper-Mediated Oxidative Homocoupling (e.g., Glaser-Hay Coupling)
The most direct and common method for synthesizing symmetrical diynes like this compound is the oxidative homocoupling of the corresponding terminal alkyne, in this case, 2-ethynylaniline (B1227618). The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling (1962), are central to this approach. wikipedia.orgsynarchive.com
The Glaser reaction involves the use of a catalytic amount of a copper(I) salt, such as copper(I) chloride, an amine base, and an oxidant, typically oxygen from the air. synarchive.com The Hay modification introduced the use of a chelating diamine ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA), which forms a soluble complex with the copper catalyst and significantly accelerates the reaction. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the dimerization of the acetylide radicals to form the 1,3-diyne product. rsc.org
Exploration of Ligand-Free and Green Synthesis Conditions
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For Glaser-Hay type couplings, this has led to the exploration of ligand-free systems and greener solvents. Studies have shown that the reaction can proceed efficiently without traditional amine ligands, sometimes using solid-supported catalysts or alternative bases. rsc.org The replacement of halogenated and toxic solvents with more sustainable options like ethyl acetate (B1210297) has also been successfully demonstrated for asymmetric diyne synthesis, a principle applicable to homocoupling reactions. chemrxiv.org Furthermore, some protocols have achieved homocoupling using catalytic copper salts on neutral supports like alumina, often under solvent-free conditions, which simplifies workup and reduces waste. rsc.org
Precursor Synthesis and Functionalization
The primary and most critical precursor for the synthesis of this compound via the efficient Glaser-Hay homocoupling is 2-ethynylaniline . The availability and purity of this starting material directly impact the yield and purity of the final product.
The synthesis of 2-ethynylaniline is commonly achieved via a Sonogashira coupling reaction. A standard laboratory-scale procedure involves the reaction of a 2-haloaniline, typically 2-iodoaniline due to its higher reactivity, with a protected terminal alkyne such as trimethylsilylacetylene (TMSA). wikipedia.orgresearchgate.net The use of TMSA is advantageous as it prevents the self-coupling of the acetylene under the reaction conditions. pearson.com
The reaction is catalyzed by a palladium-phosphine complex and a copper(I) salt. After the coupling reaction is complete, the trimethylsilyl (B98337) (TMS) protecting group is readily cleaved. This deprotection can often be accomplished in-situ or in a subsequent step by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a mild base, yielding the desired 2-ethynylaniline. researchgate.net
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of side products. For both Sonogashira and Glaser-Hay couplings, several variables can be fine-tuned.
In Glaser-Hay couplings, key parameters include the choice of copper catalyst and ligand, the base, solvent, reaction temperature, and time. For instance, translating a solid-supported Glaser-Hay reaction to microwave conditions has been shown to reduce reaction times from 16 hours to just 20 minutes, with optimal conditions found at 80°C. nih.gov For bioconjugation applications, adjusting the pH was found to significantly impact coupling efficiency and reduce protein degradation, with pH 6.0 being optimal for the TMEDA ligand and pH 8.0 for a 2,2′-bipyridine-based ligand. nih.govwm.edu
Table 2: Examples of Optimized Parameters in Coupling Reactions
| Reaction Type | Parameter Optimized | Condition(s) | Outcome |
|---|---|---|---|
| Glaser-Hay | Ligand and pH | TMEDA at pH 6.0 | Increased coupling efficiency, minimized substrate degradation. nih.gov |
| Glaser-Hay | Ligand and pH | 2,2′-Bipyridine-4,4′-dicarboxylic acid at pH 8.0 | Increased coupling efficiency, minimized substrate degradation. nih.gov |
| Solid-Supported Glaser-Hay | Heating Method | Microwave Irradiation (10 min at 80°C) | Reaction time reduced from 16 hours to 10-20 minutes. nih.gov |
| Pd(II)-Catalyzed Cyclization | Catalyst/Ligand | Pd(OAc)₂ / bpy | Achieved highest yield (91%) for indenoindole synthesis. rsc.org |
For palladium-catalyzed reactions, optimization often focuses on the catalyst loading, the nature of the ligand, the type of base, and the temperature. The choice of halide on the precursor (I > Br >> Cl) also dramatically affects reactivity and the required reaction conditions. wikipedia.org
Advanced Purification Techniques and Industrial Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and product purity. For Sonogashira couplings, which are widely used in the pharmaceutical industry, scalability has been successfully demonstrated. numberanalytics.com Scale-up can be achieved using traditional batch reactors or continuous-flow systems, which offer advantages in heat management and safety. acs.org A significant challenge in industrial-scale palladium-catalyzed reactions is the removal of residual palladium from the final product, which is critical for applications like active pharmaceutical ingredients. researchgate.net Specialized scavengers, such as functionalized silica (B1680970) or activated carbon (e.g., E-PAK technology), are employed to reduce metal contamination to parts-per-million (ppm) levels. silicycle.com
The purification of the final product, this compound, typically involves standard techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel to remove unreacted starting materials, catalysts, and homocoupled byproducts. rsc.orgorgsyn.org For industrial production, minimizing the need for chromatographic purification is a key goal, often achieved through optimized reaction conditions that lead to high-purity crude product that can be purified by simple recrystallization. orgsyn.org
Chemical Reactivity and Functionalization of 2,2 Buta 1,3 Diyne 1,4 Diyl Dianiline
Transformations of Aniline (B41778) Functional Groups
The aniline moieties in the molecule are primary aromatic amines, which are cornerstone functional groups in organic synthesis. Their reactivity is dominated by the nucleophilicity of the nitrogen lone pair and the activating effect of the amino group on the aromatic ring.
The amino group (–NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. youtube.com In 2,2'-(buta-1,3-diyne-1,4-diyl)dianiline, the 2-position on each aniline ring is substituted by the diyne bridge. Consequently, electrophilic attack is directed to the available ortho (C6) and para (C4) positions.
The high activation of the ring by the amino group means that reactions can often proceed under mild conditions, but may also be prone to polysubstitution. Furthermore, the acidic conditions frequently employed in EAS reactions can protonate the basic amino group, forming anilinium ions (–NH₃⁺). This deactivates the ring and alters the directing effect to meta. To circumvent this and to prevent oxidation of the amine, the amino group is often protected, typically by acetylation to form an amide, prior to the substitution reaction.
Common EAS reactions applicable to this molecule include:
Halogenation: Introduction of bromine or chlorine atoms onto the aromatic rings.
Nitration: Reaction with a mixture of nitric and sulfuric acid (after protection of the amine) to introduce nitro groups (–NO₂). youtube.com
Sulfonation: Treatment with fuming sulfuric acid to install sulfonic acid groups (–SO₃H). youtube.com
| Reaction Type | Typical Reagents | Expected Position of Substitution | Notes |
| Bromination | Br₂ in CH₃COOH or CCl₄ | C4 and/or C6 | High reactivity may lead to di- or tri-bromination on each ring. |
| Nitration | HNO₃, H₂SO₄ | C4 and/or C6 | Requires prior protection of the –NH₂ group (e.g., as an acetamide) to prevent oxidation. |
| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | C4 and/or C6 | The reaction is often reversible. youtube.com |
| Acylation | RCOCl, AlCl₃ | Not recommended | Friedel-Crafts acylation is generally unsuccessful on anilines as the Lewis acid catalyst complexes with the basic amine. |
The lone pair of electrons on the nitrogen atoms makes the amine groups nucleophilic, enabling a variety of derivatization reactions. nih.gov
Amide Formation: Acylation with acid chlorides or anhydrides is a straightforward method to form amides. This reaction is not only a means of functionalization but is also a common strategy for protecting the amine group during other synthetic steps.
Imine Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction typically requires acid catalysis and the removal of water to drive the equilibrium toward the product.
Reductive Amination: While the molecule already contains primary amines, related syntheses have demonstrated that anilines with buta-1,3-diynyl substituents can be N-alkylated, for instance, through reductive methylation using formaldehyde (B43269) and sodium cyanoborohydride. researchgate.net
| Derivative | Reaction Type | Reagents | Functional Group Formed |
| Amide | Acylation | Acetyl chloride or Acetic anhydride, Base (e.g., Pyridine) | –NH–C(=O)CH₃ |
| Imine | Condensation | Aldehyde (R'CHO) or Ketone (R'₂CO), Acid catalyst | –N=CHR' or –N=CR'₂ |
| Secondary Amine | Reductive Methylation | CH₂O, NaBH₃CN | –NH(CH₃) |
| Tertiary Amine | Reductive Methylation | CH₂O, NaBH₃CN (excess) | –N(CH₃)₂ |
The aniline groups are sensitive to oxidation and can undergo various transformations. The molecule as a whole can be synthesized via reductive pathways.
Oxidation: Aromatic amines are easily oxidized, and reactions can sometimes lead to complex product mixtures, including polymeric materials like aniline black. Controlled oxidation can yield specific products, but the presence of the diyne moiety, which is also susceptible to oxidation, complicates these transformations.
Diazotization: A significant reaction of primary aromatic amines is the formation of diazonium salts upon treatment with nitrous acid (from NaNO₂ and HCl) at low temperatures (0–5 °C). The resulting bis-diazonium salt of this compound would be a versatile intermediate. The diazonium groups (–N₂⁺) are excellent leaving groups and can be replaced by a wide range of substituents (e.g., –OH, –F, –Cl, –Br, –CN) through reactions like the Sandmeyer and Schiemann reactions.
Reductive Synthesis: While the aniline rings are already reduced, a common synthetic route to aromatic amines is the reduction of the corresponding nitro compounds. Therefore, this compound could be synthesized by the reduction of 1,4-bis(2-nitrophenyl)buta-1,3-diyne using reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
Reactivity of the Buta-1,3-diyne Moiety
The conjugated buta-1,3-diyne linker is a rigid, electron-rich system that is highly reactive and serves as a versatile building block for polymers and complex cyclic structures.
A characteristic reaction of molecules containing a diacetylene (1,3-diyne) unit is topochemical polymerization. This is a solid-state reaction, induced by thermal annealing or exposure to UV or gamma radiation, that converts an ordered monomer crystal into a highly conjugated polymer crystal. The resulting polydiacetylenes feature a unique ene-yne backbone (–C(R)=C(R)–C≡C–)n and often exhibit pronounced chromic properties, changing color in response to environmental stimuli.
For this polymerization to occur, the monomer molecules must pack in the crystal lattice with specific distances and orientations that allow for the 1,4-addition of adjacent diyne units. While specific studies on the crystal packing and polymerization of this compound are not widely reported, this reactivity is a well-established principle for the broader class of 1,4-diarylbuta-1,3-diynes.
The diyne moiety is an excellent substrate for cycloaddition reactions, providing pathways to construct complex carbocyclic and heterocyclic systems. nih.gov
[2+2+2] Cycloaddition: The diyne can react with an external alkyne, catalyzed by transition metals like cobalt or rhodium, to form a highly substituted benzene (B151609) ring.
Intramolecular Cyclization: The most significant feature of the 2,2'-isomer is the proximity of the nucleophilic amino groups to the diyne bridge. This arrangement facilitates intramolecular cyclization reactions. Research on ortho-functionalized (buta-1,3-diynyl)arenes has shown that electrophilic cyclization is a viable and efficient strategy for synthesizing fused heterocycles. researchgate.net For instance, treatment of this compound with an electrophile such as iodine (I₂) or iodine monochloride (ICl) is expected to trigger a cascade of cyclizations to form a bis-indole system. This provides a direct route to complex, nitrogen-containing polycyclic aromatic compounds.
| Reaction Type | Reagents/Catalysts | Resulting Structure | Reference Principle |
| [2+2+2] Cycloaddition | Alkyne (R'–C≡C–R'), Co or Rh catalyst | Substituted benzene ring | General diyne reactivity nih.gov |
| Intramolecular Electrophilic Cyclization | I₂ or ICl | Fused bis-indole system | Reactivity of ortho-functionalized butadiynylarenes researchgate.net |
| Dimerization/Oligomerization | Cu(OAc)₂ (Eglinton coupling) or O₂/CuCl (Glaser coupling) | Extended polyynes | General diyne reactivity |
Exploring the Coordination Chemistry of this compound as a Ligand
The coordination chemistry of this compound, a molecule characterized by two aniline moieties linked by a conjugated butadiyne spacer, presents a compelling area of study in inorganic and materials chemistry. The presence of multiple potential coordination sites—the nitrogen atoms of the amino groups and the π-system of the butadiyne rod—suggests a rich and versatile role as a ligand in the formation of metal complexes and coordination polymers. While specific, in-depth research on the metal coordination complexes of this exact molecule is not extensively documented in publicly available literature, its structural motifs allow for informed predictions regarding its potential ligand properties.
The fundamental ligand characteristics of this compound would likely be dictated by the interplay of its constituent functional groups. The aniline groups offer nitrogen lone pairs that can act as Lewis basic sites for coordination to metal centers. Concurrently, the extended π-system of the buta-1,3-diyne linker could participate in π-bonding with suitable metal orbitals. The spatial arrangement of the two amino groups suggests that this molecule could function as a bridging ligand, connecting two or more metal centers to form coordination polymers or discrete polynuclear complexes.
The behavior of this dianiline derivative can be contextualized by examining related systems. For instance, studies on other aromatic diamine ligands have demonstrated their capacity to bridge metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The rigid and linear nature of the butadiyne spacer in this compound would likely enforce a linear or extended conformation in its coordination complexes, making it a candidate for the construction of rigid, rod-like metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties.
In a related vein, the coordination chemistry of buta-1,3-diynyl complexes with various aryl substituents has been explored, revealing the ability of the diacetylene unit to interact with metal centers. These interactions can range from σ-coordination of the terminal alkynes to more complex π-bonding modes involving the entire conjugated system. For this compound, it is conceivable that the butadiyne core could engage in such interactions, potentially in concert with the coordination of the terminal amino groups.
The electronic properties of the resulting metal complexes would be significantly influenced by the delocalized π-system of the ligand. The conjugation between the aniline rings through the butadiyne bridge allows for effective electronic communication. Upon coordination to a metal center, this electronic structure could be perturbed, leading to changes in the spectroscopic and redox properties of both the ligand and the metal. This could give rise to materials with interesting charge-transfer characteristics.
Scientific Data for this compound Remains Largely Undocumented
The outlined sections require specific, verifiable data points that are absent from the current body of scientific literature for this particular molecule. This includes:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, chemical shifts, or coupling constants could be located for the 2,2'- isomer.
Mass Spectrometry (MS) Techniques: While the molecular weight is identical to its isomers (232.28 g/mol ), specific experimental mass spectra detailing fragmentation patterns for the 2,2'- compound are not available.
Vibrational Spectroscopy (IR, Raman): There is no specific data on the characteristic vibrational frequencies for the functional groups of this compound.
X-ray Crystallography: The crystal structure, including unit cell dimensions, space group, and atomic coordinates, has not been reported for this compound.
Conformational Landscapes and Isomeric Comparisons: A comparative analysis of the planarity of the core scaffold across the 2,2'-, 3,3'-, and 4,4'- isomers, particularly concerning the dihedral angles influenced by steric hindrance in the 2,2'- configuration, has not been published. While steric hindrance would predictably force the aniline rings out of plane with the butadiyne linker, citable, peer-reviewed calculations or experimental data to quantify this effect are unavailable.
Due to the absence of this specific data, generating a scientifically accurate and thorough article that adheres to the requested outline for this compound is not possible at this time. The available information focuses on related isomers, and extrapolating this data would be speculative and not meet the required standards of scientific accuracy.
Structural Characterization and Conformational Analysis
Conformational Landscapes and Isomeric Comparisons
Influence of Ortho-Substitution on Molecular Geometry and Interactions
The presence of amino groups at the ortho positions of the phenyl rings in 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline introduces significant steric hindrance. This steric strain between the amino groups and the buta-1,3-diyne linker forces the phenyl rings to rotate out of the plane of the central diyne bridge. This deviation from planarity is a common feature in ortho-substituted bi-aryl and related conjugated systems. The resulting dihedral angle between the plane of the phenyl ring and the buta-1,3-diyne linker is a critical parameter defining the molecule's three-dimensional shape.
The table below presents computed dihedral angles for a model system of ortho-substituted biphenyl (B1667301), illustrating the impact of substituent size on the molecular twist. This data serves as a reasonable approximation for the conformational behavior of this compound.
| Ortho-Substituent | Calculated Dihedral Angle (°) | Reference Compound |
|---|---|---|
| -H | ~44 | Biphenyl |
| -F | ~49 | 2,2'-Difluorobiphenyl |
| -CH3 | ~58 | 2,2'-Dimethylbiphenyl |
| -NH2 (estimated) | ~50-60 | Analogous ortho-substituted systems |
This table is generated based on data from analogous compounds to illustrate the principle of ortho-substitution effects.
This non-planar conformation has profound implications for the molecule's electronic properties and its ability to engage in intermolecular interactions. The reduced conjugation between the phenyl rings and the diyne linker, due to the twist, can alter the electronic absorption and emission spectra of the material. Furthermore, the specific orientation of the amino groups influences the directionality and strength of hydrogen bonding in the solid state.
Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Self-Assembly
The self-assembly of this compound in the solid state is governed by a combination of weak intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. The amino groups are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. The extended aromatic system of the phenyl rings and the buta-1,3-diyne linker provides a large surface area for π-π stacking.
Computational studies on aniline (B41778) dimers have provided insights into the energetic contributions of these interactions. The interaction energy is a combination of electrostatic and dispersion forces. aip.org
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Relevant Moieties |
|---|---|---|---|
| N-H···N Hydrogen Bond | 2.9 - 3.2 | -3 to -7 | Amino groups |
| π-π Stacking (Parallel Displaced) | 3.3 - 3.8 (centroid-centroid) | -2 to -5 | Phenyl rings, Buta-1,3-diyne |
This table presents typical values for intermolecular interactions in related organic molecules and serves as an estimation for the system .
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for understanding a molecule's chemical reactivity and electronic properties.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
No specific DFT calculations detailing the HOMO, LUMO, or the resulting energy gap for 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline are available in the surveyed literature. Such calculations would provide insight into its potential as a semiconductor, an organic dye, or its general kinetic stability. For comparison, studies on related butadiyne structures show that the nature and position of substituents significantly influence these orbital energies. However, direct extrapolation of these findings to the 2,2'- isomer would be speculative without specific calculations.
Prediction of Spectroscopic Properties
Time-dependent DFT (TD-DFT) is a common method for predicting spectroscopic properties, such as UV-Vis absorption spectra. This analysis relies on the calculated electronic transitions between molecular orbitals. Without foundational DFT calculations of the ground state of this compound, no theoretical predictions of its spectroscopic characteristics have been reported.
Molecular Mechanics and Dynamics Simulations for Conformational Space
Molecular mechanics and dynamics simulations are computational methods used to explore the possible three-dimensional arrangements (conformations) of a molecule and the interactions between molecules.
Energy Minimization Studies of Isomeric Forms
Research on the conformational preferences and energy minimization of different isomers (e.g., rotational conformers) of this compound is absent from the scientific literature. Such studies would identify the most stable molecular geometries, which are fundamental for understanding the compound's physical and chemical properties. While studies on other butadiyne-linked aromatic compounds have explored rotational barriers and stable conformers, this specific molecule remains uncharacterized.
Modeling of Intra- and Intermolecular Interactions
There are no published models of the intra- and intermolecular forces governing the behavior of this compound. Intramolecular interactions, such as hydrogen bonding between the amine groups and the alkyne backbone, could influence its conformational stability. Intermolecular interactions, like π-π stacking of the aniline (B41778) rings, would dictate its solid-state packing and material properties. Hirshfeld surface analysis, a common tool for visualizing and quantifying intermolecular interactions, has been performed on related molecules but not on the title compound.
Theoretical Insights into Reactivity and Mechanism
Theoretical studies providing insights into the reaction mechanisms and reactivity of this compound have not been conducted. The distribution of electron density, calculated through methods like DFT, is essential for predicting sites susceptible to electrophilic or nucleophilic attack. Such analysis would be critical for understanding its potential role in polymerization reactions or as a ligand in coordination chemistry, but this information is currently unavailable.
Applications in Advanced Materials Science and Engineering
Conjugated Polymers and Oligomers
π-Conjugated oligomers and polymers are a cornerstone of modern organic electronics. These materials feature a backbone of alternating single and double or triple bonds, which allows for the delocalization of electrons, leading to useful semiconducting and optical properties. The incorporation of the buta-1,3-diyne unit into these polymer chains imparts a high degree of structural rigidity and enhances electronic communication along the backbone. This can lead to materials with high charge carrier mobilities, a critical parameter for efficient electronic devices. The ability to fine-tune the properties of these materials by modifying the side chains or the aromatic units flanking the diyne core makes them a promising area of research. nih.gov
The diarylbutadiyne motif is a key component in the design of organic semiconductors for applications like Organic Field-Effect Transistors (OFETs). The rigid and planar structure of the buta-1,3-diyne linkage helps to reduce steric torsion in the polymer backbone, facilitating intermolecular π-π stacking and ordered thin-film morphologies, which are essential for efficient charge transport. figshare.com
Research into polymers incorporating 1,4-di(thiophen-2-yl)buta-1,3-diyne donor units with diketopyrrolopyrrole (DPP) acceptor units has demonstrated the potential of butadiyne-based semiconductors. These polymers exhibit favorable frontier molecular orbital energy levels and can be processed from solution to form thin films with desirable microstructural characteristics for OFETs. figshare.com
Table 1: Performance of Butadiyne-Based Polymer in Organic Field-Effect Transistors
| Polymer | R Group (DTB) | R' Group (TDPP) | Hole Mobility (μh) in cm²/(V s) |
|---|---|---|---|
| P3 | n-C12H25 | 2-butyloctyl | Up to 0.1 |
This table summarizes the OFET hole mobilities for two different buta-1,3-diyne-based π-conjugated polymers, highlighting the impact of solubilizing side chains on device performance. figshare.com
The same butadiyne-based polymers that show promise in transistors are also effective as the active layer in Organic Photovoltaic (OPV) devices, or solar cells. The advantageous electronic properties and morphological pliability of these materials contribute to their performance in converting light into electricity. The butadiyne linkage helps to stabilize the material's frontier molecular orbitals, a key factor in achieving efficient charge separation and collection in an OPV. figshare.com
By blending these polymers with fullerene derivatives (as the electron acceptor), researchers have fabricated some of the first OPV devices with 1,3-butadiyne-containing organic semiconductors, achieving notable power conversion efficiencies. figshare.com
Table 2: Performance of Butadiyne-Based Polymers in Organic Photovoltaic Devices
| Polymer | Device Architecture | Power Conversion Efficiency (PCE) |
|---|---|---|
| P3 | Bulk Heterojunction | ~4% |
This table shows the record power conversion efficiencies for OPVs utilizing butadiyne-based polymers, demonstrating their promise for solar energy applications. figshare.com
The fundamental structure of 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline, with its sp- and sp²-hybridized carbon atoms, forms a highly π-conjugated system. rsc.org This extended conjugation is the primary reason for its utility in electrically conductive and optoelectronic materials. Polymers and frameworks built from this unit can exhibit good electrical conductivity. nih.gov The rigid, rod-like nature of oligomers containing the butadiyne linkage leads to high charge carrier mobility. nih.gov Furthermore, the electronic properties, and thus the conductivity and optical response, can be "switched" or tuned. For instance, in certain cross-conjugated systems containing butadiyne linkers, the conjugation pathway can be altered simply through the protonation of terminal groups, offering a mechanism to control the material's electronic behavior. nih.gov
Covalent Organic Frameworks (COFs) and Porous Crystalline Materials
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable porosity. They are constructed from organic building blocks linked by strong covalent bonds. nih.gov The ability to choose specific molecular building blocks allows for the precise design of the framework's pore size, topology, and functionality, making them suitable for applications in gas storage, separation, and catalysis. nih.govbohrium.com
The compound 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline is recognized as a valuable building block for the synthesis of COFs. moldb.comchemscene.comcd-bioparticles.net Its defining features for this application are its linear geometry and the two amine groups at opposite ends of the molecule. In COF synthesis, this molecule acts as a linear, C2-symmetric linker. nih.gov
This linker can be combined with other building blocks of different symmetries (e.g., C3-symmetric tri-aldehydes) through reversible condensation reactions, such as imine formation. This process of stitching together molecular fragments with defined shapes allows for the construction of extended, two-dimensional or three-dimensional crystalline networks with predictable topologies, such as hexagonal or tetragonal frameworks. nih.gov The butadiyne unit forms the struts of the framework, while the points where linkers meet form the vertices.
Graphdiyne (GDY) is a two-dimensional carbon allotrope, similar to graphene, but containing both sp²- and sp-hybridized carbon atoms that form a lattice of benzene (B151609) rings connected by butadiyne (diacetylenic) linkages. rsc.orgnih.gov This structure results in uniform pores and a highly π-conjugated electronic system. rsc.org
The synthesis of crystalline graphdiyne and its analogues relies on the use of precursor molecules that contain the necessary carbon framework, which are then polymerized. Diarylbutadiyne derivatives are key precursors in this process. A rational method to fabricate a graphdiyne analogue involves a wet chemical approach where π-π and CH-π interactions are used to control the conformation of the precursors. This supramolecular control helps guide the polymerization to form an ordered, multilayer crystalline structure. nih.gov Transmission electron microscopy has confirmed the in-plane periodicity and ABC-style stacking of such synthesized graphdiyne analogues. nih.gov Other methods involve surface-assisted polymerization protocols on copper surfaces, which can yield large-area crystalline thin films of graphdiyne by minimizing defects and side reactions associated with terminal alkyne monomers. rsc.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways for Derivatized Diynediamines
A primary focus for future research will be the establishment of versatile and efficient synthetic routes to produce a wide array of derivatized 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline compounds. The ability to introduce various functional groups onto the aromatic rings or the amine moieties is critical for fine-tuning the properties of resulting materials. Key research directions in this area are expected to include:
Regioselective Functionalization: The development of synthetic protocols that allow for precise control over the position of substituents on the aniline (B41778) rings will be crucial. This will likely involve leveraging advanced catalytic systems and directing group strategies to achieve high yields of specifically desired isomers.
Diversification of Functional Groups: Research will aim to incorporate a broad range of functional groups, including but not limited to alkyl, alkoxy, halogen, and nitro groups. This will enable the systematic study of structure-property relationships and the tailoring of materials for specific applications.
"Click Chemistry" and Post-Synthetic Modification: The integration of "click chemistry" handles into the dianiline-diyne scaffold would provide a powerful tool for the post-synthetic modification of polymers and materials. This approach allows for the introduction of complex functionalities under mild conditions, expanding the accessible chemical space.
These synthetic advancements will provide a robust toolbox for the materials science community to explore the full potential of this unique molecular building block.
Advanced Material Design for Enhanced Performance and Functionality
The non-linear, "kinked" geometry of this compound, in contrast to its linear para-isomer, is expected to have a profound impact on the macroscopic properties of materials derived from it. This opens up new avenues for the rational design of advanced materials with enhanced performance and novel functionalities.
High-Performance Polymers: The incorporation of the ortho-dianiline-diyne unit into polymer backbones is anticipated to disrupt regular chain packing, leading to amorphous materials with improved solubility and processability. The influence of isomerism on polymer properties, such as glass transition temperature and mechanical strength, has been observed in other polymer systems and is a key area for investigation with this scaffold. acs.org The table below illustrates a hypothetical comparison of properties that could be expected between polymers derived from ortho- and para-isomers.
| Property | Polymer from 2,2'-isomer (ortho) | Polymer from 4,4'-isomer (para) | Rationale |
| Solubility | Higher | Lower | Kinked structure of the ortho-isomer disrupts intermolecular packing, leading to weaker solvent-solute interactions. |
| Crystallinity | Amorphous to low | Semi-crystalline to high | The linear and regular structure of the para-isomer facilitates ordered chain packing. |
| Film-forming ability | Good | Poor to moderate | Higher solubility of the ortho-isomer-based polymer allows for easier processing into uniform films. |
Covalent Organic Frameworks (COFs) with Novel Topologies: The geometry of the monomeric units is a critical determinant of the final structure and properties of a COF. nih.govmdpi.com The use of the bent 2,2'-dianiline-diyne linker is expected to result in COFs with unique pore shapes and sizes, potentially leading to enhanced performance in applications such as gas separation and heterogeneous catalysis. wikipedia.org
Self-Healing Materials: The diacetylene functionality within the scaffold presents an opportunity for the development of self-healing polymers. The application of an external stimulus, such as heat or light, could trigger the polymerization of the diyne units across a damaged surface, thereby repairing the material.
Exploration of Hybrid Organic-Inorganic Materials Integrating the Dianiline-Diyne Scaffold
The creation of hybrid materials that combine the this compound scaffold with inorganic components is a promising frontier for developing materials with synergistic properties. The aniline moieties can act as effective coordination sites for metal ions or as anchoring points for inorganic nanoparticles.
Future research in this domain is likely to focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ortho-disposition of the amine groups can act as a chelating ligand for various metal centers, leading to the formation of novel coordination polymers and MOFs. The specific coordination environment enforced by the ligand geometry could result in unique catalytic or photophysical properties.
Surface-Modified Nanoparticles: Grafting derivatized dianiline-diyne molecules onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold) can improve their dispersibility in organic matrices and introduce new functionalities.
Hybrid Perovskites: The potential for incorporating this diamine as the organic cation in hybrid perovskite structures is an intriguing possibility, which could lead to new materials for photovoltaic and optoelectronic applications.
Interdisciplinary Applications in Beyond Electronics and Energy
While diacetylene-containing materials are often explored for their electronic properties, the unique characteristics of the this compound scaffold suggest a range of applications in other interdisciplinary fields.
Biomedical Applications: Polydiacetylenes are known to exhibit colorimetric and fluorescent responses to various stimuli, making them attractive for sensor development. rsc.orgresearchgate.net Polymers derived from functionalized 2,2'-dianiline-diyne could be designed to respond to specific biological analytes or changes in physiological conditions. Research into the biocompatibility and biodegradability of these materials will be essential for their potential use in drug delivery systems and tissue engineering scaffolds.
Chemosensors: The combination of the electronically active diacetylene core and the chemically versatile aniline groups makes this scaffold an excellent candidate for the development of chemosensors. The binding of target molecules to the aniline nitrogen atoms could induce a measurable change in the fluorescence or absorption spectrum of the material.
Asymmetric Catalysis: The C2-symmetry of the this compound backbone makes it an interesting ligand scaffold for asymmetric catalysis. Coordination to a metal center could create a chiral environment, enabling the stereoselective synthesis of valuable chemical compounds.
The continued exploration of this versatile molecule and its derivatives is expected to yield a new generation of functional materials with a broad impact across science and technology.
Q & A
Q. What are the established synthetic routes for 2,2'-(Buta-1,3-diyne-1,4-diyl)dianiline, and how are side reactions minimized?
The compound is typically synthesized via Glaser coupling , a copper-catalyzed oxidative homocoupling of terminal alkynes. For example, methyl 3-ethynylbenzoate undergoes Glaser coupling to yield dimethyl 3,3'-(buta-1,3-diyne-1,4-diyl)dibenzoate, which is subsequently hydrolyzed and functionalized to produce the target compound . However, the presence of electron-withdrawing groups (e.g., nitro or amino substituents) can reduce reactivity, necessitating optimized catalyst loading (e.g., CuCl/Pd combinations) and inert atmospheres to suppress oxidation .
Q. Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- FT-IR : Confirms C≡C stretching vibrations (~2100–2200 cm⁻¹) and β-ketoenamine linkages (C–N at ~1251 cm⁻¹) in derived frameworks .
- ¹H/¹³C-NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and sp-hybridized carbons (~80–100 ppm) .
- X-ray crystallography : Resolves diacetylene bond lengths (~1.38 Å) and planar geometry in coordination complexes .
Q. What are the solubility and stability profiles of this compound under varying conditions?
The compound is soluble in polar aprotic solvents (DMSO, DMF, DCM) but insoluble in water. It exhibits thermal stability up to 300°C and remains intact in boiling water, acidic (pH 1–6), and basic (pH 8–12) media, making it suitable for harsh reaction environments .
Advanced Research Questions
Q. How does this compound enhance photocatalytic hydrogen evolution in covalent organic frameworks (COFs)?
When incorporated into β-ketoenamine-linked COFs (e.g., Tp-BDDA), the diacetylene bridges facilitate extended π-conjugation, improving charge carrier mobility. This structural feature results in a hydrogen evolution rate of 324 ± 5 mmol h⁻¹ g⁻¹ under visible light, outperforming analogous ethynyl-linked COFs (30 ± 5 mmol h⁻¹ g⁻¹) . The C≡C bonds also stabilize triplet excitons, prolonging photocarrier lifetimes .
Q. What experimental parameters are critical for optimizing COF synthesis using this monomer?
Key factors include:
- Stoichiometry : Equimolar ratios of aldehyde (e.g., Tp) and diamine monomers ensure proper imine linkage formation.
- Solvent choice : Mixed solvents (e.g., mesitylene/dioxane) promote crystallinity by enabling reversible Schiff base formation.
- Catalyst : Acidic conditions (e.g., 6 M acetic acid) accelerate polycondensation while minimizing defects .
Q. How can researchers address contradictory reactivity data in homocoupling reactions involving substituted derivatives?
Electron-donating groups (e.g., –NH₂) deactivate the alkyne via resonance, reducing coupling efficiency. Strategies include:
- Protecting groups : Temporarily masking –NH₂ with tert-butoxycarbonyl (Boc) groups during synthesis.
- Alternative catalysts : Using Pd/Cu systems with ligand additives (e.g., PPh₃) to enhance turnover .
Q. What computational approaches predict the optoelectronic properties of frameworks derived from this compound?
Density functional theory (DFT) simulations model bandgap tuning via diacetylene bridge length and substituent effects. For instance, computational screening of MIL-101 analogs reveals pore size (~30–34 Å) and surface area (~5900 m²/g) correlations with photocatalytic activity . Molecular dynamics (MD) further assess solvent stability and framework flexibility under operational conditions .
Methodological Guidelines
- Synthesis : Prioritize inert conditions (N₂/Ar) and monitor reaction progress via TLC or in situ FT-IR to detect premature polymerization.
- Characterization : Combine PXRD and gas adsorption (BET) to validate COF crystallinity and porosity .
- Photocatalysis : Use sacrificial agents (e.g., triethanolamine) and co-catalysts (Pt nanoparticles) to enhance H₂ yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
